Chemical structure and properties of 3-Isopropoxypyrrolidine dihydrochloride
Chemical structure and properties of 3-Isopropoxypyrrolidine dihydrochloride
An In-Depth Technical Guide to 3-Isopropoxypyrrolidine Dihydrochloride: Structure, Properties, and Applications in Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of 3-Isopropoxypyrrolidine dihydrochloride, a versatile synthetic building block designed for incorporation into novel drug candidates. We will explore its chemical structure, stereochemical considerations, and the rationale for its use as a dihydrochloride salt. A comprehensive analysis of its physicochemical and spectroscopic properties is presented, alongside a discussion of its synthesis and purification. The primary focus is on its strategic application in drug discovery, illustrating how this moiety can be used to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their research.
Chemical Identity and Structural Elucidation
The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is of immense interest to medicinal chemists. Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide defined stereochemical centers, enabling precise control over the spatial orientation of substituents.
Molecular Structure of 3-Isopropoxypyrrolidine Dihydrochloride
3-Isopropoxypyrrolidine dihydrochloride consists of a central pyrrolidine ring substituted at the 3-position with an isopropoxy group (-O-CH(CH₃)₂). The molecule is supplied as a dihydrochloride salt, meaning two equivalents of hydrochloric acid have protonated the basic nitrogen atom of the pyrrolidine ring. This salt form is often chosen to enhance the compound's crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.
The presence of the isopropoxy group at the C3 position provides a moderately lipophilic and sterically defined substituent, which can serve as a crucial pharmacophoric element. It can engage in hydrophobic interactions within a protein binding pocket and, unlike a simple hydroxyl group, is not a site for metabolic glucuronidation, potentially improving the pharmacokinetic profile of a drug candidate.
Stereochemistry
The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. Therefore, 3-Isopropoxypyrrolidine can exist as two distinct enantiomers: (R)-3-Isopropoxypyrrolidine and (S)-3-Isopropoxypyrrolidine. In drug development, the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target toxicity.[2][3] Consequently, access to enantiomerically pure forms of this building block, such as (S)-3-Isopropoxypyrrolidine hydrochloride (CAS 1708989-93-8)[4] or (R)-3-Isopropoxypyrrolidine hydrochloride (CAS 2306247-89-0)[5], is critical for modern, stereospecific drug design.
Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's properties is essential for its effective use in synthesis and for predicting its influence on the properties of a final compound.
Physicochemical Properties
The following table summarizes key physicochemical data for the closely related monohydrochloride salt, which serves as a reliable reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [4][5] |
| Molecular Weight | 165.66 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in polar solvents like water, ethanol, and DMSO | [6] |
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include a doublet for the two methyl groups of the isopropoxy moiety (~1.2 ppm), a septet for the methine proton of the isopropoxy group (~4.0 ppm), and a series of complex multiplets for the diastereotopic protons on the pyrrolidine ring (typically in the 2.0-3.5 ppm range). The N-H proton would likely appear as a broad signal that exchanges with D₂O.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the two carbons of the isopropoxy group (~22 ppm for the methyls, ~70 ppm for the CH) and three signals for the pyrrolidine ring carbons.
-
Mass Spectrometry: In a mass spectrum, the parent ion of the free base (C₇H₁₅NO) would have a mass of m/z 129. Common fragmentation patterns would involve the loss of the isopropyl group or cleavage of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O ether stretch (~1100 cm⁻¹), and broad N-H stretching bands characteristic of an amine salt (~2400-2800 cm⁻¹).
Synthesis and Purification
The synthesis of 3-isopropoxypyrrolidine typically begins with a readily available and stereochemically defined precursor, such as 3-hydroxypyrrolidine. The key transformation is an etherification reaction.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and logical approach is the Williamson ether synthesis. This strategy involves:
-
Nitrogen Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic and would compete in the alkylation step. Therefore, it must be protected, commonly with a tert-butoxycarbonyl (Boc) group. This step ensures regioselectivity.
-
Alkylation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This potent nucleophile then displaces a leaving group from an isopropyl electrophile (e.g., 2-bromopropane) to form the desired ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which aids in purification by crystallization.
Generalized Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis.
Caption: Generalized workflow for the synthesis of 3-Isopropoxypyrrolidine dihydrochloride.
Exemplary Experimental Protocol
Step 1: Protection To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the mixture is washed with water and brine, dried over sodium sulfate, and concentrated to yield (R)-1-Boc-3-hydroxypyrrolidine.
Step 2: Etherification The protected alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully. The mixture is stirred for 30 minutes, after which 2-bromopropane (1.5 eq) is added. The reaction is heated to reflux for 16 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
Step 3: Deprotection and Salt Formation The crude N-Boc-3-isopropoxypyrrolidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the final product as the hydrochloride salt.
Applications in Research and Drug Development
Strategic Incorporation in Lead Optimization
The primary utility of 3-isopropoxypyrrolidine dihydrochloride is as a molecular building block for modifying lead compounds in a drug discovery program. Its incorporation can systematically alter key drug-like properties. The decision to use this fragment is often driven by a need to solve specific problems with a lead candidate, such as poor solubility, rapid metabolism, or low potency.
The diagram below outlines the logical framework for its use.
Caption: Logical framework for using 3-isopropoxypyrrolidine in lead optimization.
Therapeutic Areas
Given that substituted pyrrolidines are prominent in drugs targeting the central nervous system (CNS), this building block is highly relevant for projects related to neurological and psychiatric disorders.[2][10] The scaffold is also found in cardiovascular drugs, such as certain antihypertensives, where precise molecular geometry is key to efficacy.[3] Its application extends to any therapeutic area where fine-tuning the physicochemical properties of a lead molecule is required to achieve a desired therapeutic profile.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is paramount.
-
Hazard Identification: Based on data for analogous pyrrolidine hydrochlorides, this compound should be considered a skin and eye irritant.[11][12] It may also cause respiratory irritation if inhaled as a dust.
-
Recommended Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] Avoid creating dust.
-
Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.[12]
Conclusion
3-Isopropoxypyrrolidine dihydrochloride is a valuable and strategically designed building block for modern drug discovery. It offers medicinal chemists a tool to introduce a stereochemically defined, moderately lipophilic substituent into lead compounds. Its use allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties, addressing common challenges in the development of new therapeutics. A firm understanding of its synthesis, properties, and handling ensures its effective and safe application in the laboratory.
References
- Fisher Scientific. (2025, December 26). Safety Data Sheet for (+/-)-3-Hydroxypyrrolidine hydrochloride.
- Fisher Scientific. (2010, November 4).
- MilliporeSigma. (2025, September 22).
- TCI Chemicals. (2025, November 20). Safety Data Sheet for (R)-(-)-3-Pyrrolidinol Hydrochloride.
- LGC. (2013, October 2). Safety data sheet for Nortriptyline hydrochloride Assay Standard.
- Unknown.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 21). The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis.
- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Iannazzo, D., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Guidechem. (2020, January 6). What are the applications of 3-Aminopyrrolidine dihydrochloride?.
- ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin.
-
PubChem. 3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]
- ChemRxiv.
- Pretsch, E., et al.
-
PubChem. 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).
- Villhauer, E. B., et al. (2003, May 24). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
-
PubChem. 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1708989-93-8|(S)-3-Isopropoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. youtube.com [youtube.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. pharmacopoeia.com [pharmacopoeia.com]
